REACTION_CXSMILES
|
[NH:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[NH:5][CH2:4][CH2:3][C:2]1=[O:12].[H-].[Na+].[CH3:15]I>CN(C=O)C>[CH3:15][N:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[NH:5][CH2:4][CH2:3][C:2]1=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1C(CCNC2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.77 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −10° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −100° C. for a further 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed with brine (3 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica (eluant EtOAc)
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CN1C(CCNC2=C1C=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |